molecular formula C15H27NO6 B3006791 Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate CAS No. 2206230-47-7

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate

Cat. No.: B3006791
CAS No.: 2206230-47-7
M. Wt: 317.382
InChI Key: UXOQUVDBRBRELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate (CAS 2206230-47-7) is a high-purity synthetic organic compound supplied at 97% quality, intended for research and development applications . This molecule is structurally characterized by a butanoate ester framework featuring a tert-butoxycarbonyl (Boc) protected amine and a diethyl acetate moiety. The Boc group is a widely employed protecting group in organic synthesis, known for its stability under basic conditions and its selective removal under mild acidic conditions . This makes the compound a valuable building block, particularly in multi-step synthetic routes such as peptide synthesis, where the selective protection and deprotection of amino groups is critical . By facilitating the controlled manipulation of molecular structures, this reagent serves as a key intermediate for researchers constructing complex molecules in medicinal chemistry and chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

ethyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-6-20-12(17)9-8-10-16(11-13(18)21-7-2)14(19)22-15(3,4)5/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOQUVDBRBRELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of biological activities, suggesting that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may interact with multiple targets.

Mode of Action

It’s known that esters, which this compound is, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group. This structure allows esters to participate in a variety of chemical reactions, including hydrolysis, transesterification, and others that can lead to significant changes in biological systems.

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. This suggests that this compound may have similar effects, depending on its specific targets and mode of action.

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate, often referred to as a complex organic compound, has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy functional group, contributes to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 192132-77-7

The compound's structure facilitates its role as a versatile intermediate in chemical synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The Boc group protects the amino functionality, allowing for selective reactions that can modify protein structures or inhibit enzyme activities. The ethoxy and oxoethyl groups enhance its reactivity and potential as a substrate or inhibitor in enzymatic processes.

Pharmacological Applications

Research indicates that this compound could play a significant role in:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of compounds similar to this compound effectively inhibited enzymes such as catechol-O-methyltransferase (COMT), which is crucial in the metabolism of catecholamines. This inhibition could enhance the bioavailability of drugs like L-DOPA used in Parkinson's disease treatment .
  • Antitumor Activity :
    • Research involving related compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives were tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Ethyl 4-(2-Ethoxy-2-oxoethyl)thio butanoateModerate enzyme inhibitionSubstrate for metabolic enzymes
Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridineAnticancer propertiesTargeting cancer cell proliferation pathways

The comparison highlights the unique position of this compound in terms of its potential applications and mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Protection of Amino Groups : Using tert-butyl chloroformate to introduce the Boc group.
  • Formation of Ethoxy Group : Utilizing ethyl chloroformate in conjunction with nucleophilic substitution reactions.

These steps ensure high yields and purity necessary for biological testing.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound to better understand its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate with structurally analogous esters, emphasizing functional groups, reactivity, and applications:

Compound Key Structural Differences Molecular Weight (g/mol) Solubility Reactivity/Applications References
This compound Boc-protected amine, ethoxy-oxoethyl substituent ~357.4 (estimated) Soluble in DMF, THF, EtOAc Peptide synthesis; Boc deprotection under acidic conditions (e.g., TFA)
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Aryl substituents (methoxyphenyl), methylene group 356.19 Moderate in EtOAc Polymer precursors; limited in peptide chemistry due to aromatic steric hindrance
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate Benzyl group replaces Boc; methyl ester terminus 309.35 High in DCM, DMF Intermediate in alkylation reactions; benzyl deprotection via hydrogenolysis
Ethyl 4-((2-ethoxy-2-oxoethyl)(benzyl)amino)butanoate Benzyl instead of Boc; lacks steric protection 337.41 Soluble in EtOAc, acetone Less stable under acidic conditions; used in small-molecule drug scaffolds
Ethyl (S)-2-((2-(tert-butoxy)-2-oxoethyl)amino)-4-phenylbutanoate Chiral center (S-configuration); phenyl substituent 322.1 Soluble in pet ether/EtOAc Asymmetric synthesis; enantioselective drug intermediates

Key Differentiators

Protection Strategy :

  • The Boc group in the target compound offers superior acid-labile protection compared to benzyl or methyl groups, enabling selective deprotection in multistep syntheses .
  • Compounds with benzyl groups (e.g., ) require harsher conditions (e.g., H₂/Pd) for deprotection, limiting compatibility with acid-sensitive functionalities.

Solubility and Reactivity :

  • The ethoxy-oxoethyl moiety enhances solubility in polar aprotic solvents, facilitating reactions in homogeneous phases .
  • Aryl-substituted analogs (e.g., ) exhibit reduced solubility and reactivity due to bulky aromatic groups.

Applications: The target compound is favored in peptide synthesis due to its compatibility with Fmoc/Boc strategies . Chiral variants (e.g., ) are critical in enantioselective drug development, while benzyl-protected derivatives (e.g., ) are more common in non-peptide small molecules.

Commercial Availability

  • Alternatives such as benzyl-protected esters remain available from multiple vendors (e.g., BLD Pharmatech, MolPort) .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate?

The compound can be synthesized via sequential protection and coupling reactions. A validated approach involves:

  • Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Na₂CO₃ or Et₃N) in a polar aprotic solvent like DMF .
  • Step 2 : Alkylation of the secondary amine with ethyl bromoacetate or a similar electrophile in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium iodide to enhance reactivity .
  • Step 3 : Final esterification or transesterification to yield the target compound. Purification is typically achieved via silica gel chromatography using hexane:ethyl acetate gradients .

Q. How can researchers characterize the structure and purity of this compound?

Key analytical methods include:

  • 1H/13C NMR : To confirm the presence of tert-butoxycarbonyl (δ ~1.4 ppm for Boc methyl groups), ethyl ester protons (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂), and the butanoate backbone .
  • LCMS (ESI) : To verify the molecular ion peak ([M+H]+ or [M+Na]+). For example, a related compound (C16H23NO4) showed a molecular ion at m/z 293.3 .
  • TLC : Monitor reaction progress using silica plates and UV visualization.

Q. What purification strategies are effective for isolating this compound?

  • Silica gel chromatography with hexane:ethyl acetate (gradient elution) is standard .
  • Acid-base extraction : Remove unreacted starting materials by washing the organic layer (ethyl acetate) with dilute HCl or NaHCO3 .
  • Recrystallization : If crystalline, use a solvent pair like hexane:diethyl ether .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the alkylation step?

  • Catalyst screening : Tetrabutylammonium iodide (0.1–0.5 eq) enhances nucleophilicity in SN2 reactions, as demonstrated in spirocyclic ketone syntheses .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while DMF may accelerate reactions due to its high dielectric constant .
  • Temperature control : Stirring at 40–50°C can reduce side reactions (e.g., ester hydrolysis) while maintaining reactivity .

Q. What are common side products, and how can they be identified and mitigated?

  • Incomplete Boc protection : Detected via LCMS (lower molecular weight peaks) or NMR (absence of Boc methyl signals). Mitigate by increasing Boc₂O stoichiometry or reaction time .
  • Ester hydrolysis : Occurs under prolonged basic conditions. Use milder bases (e.g., NaHCO₃ instead of NaOH) and monitor pH .
  • Byproducts from over-alkylation : Characterized by LCMS and addressed by limiting electrophile equivalents .

Q. How does this compound serve as an intermediate in drug discovery?

  • Peptide mimetics : The Boc-protected amine and ester groups enable modular incorporation into peptidomimetic scaffolds, as seen in the synthesis of heterocyclic pharmacophores .
  • Prodrug development : The ethyl ester moiety can be hydrolyzed in vivo to release active carboxylic acid derivatives, a strategy used in antiviral and anticancer agents .

Q. What analytical challenges arise in resolving stereochemical or regioisomeric impurities?

  • Chiral HPLC : Required if stereocenters are present. Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals from regioisomers, particularly in the butanoate backbone .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

  • DFT calculations : Model transition states for alkylation or ester hydrolysis to identify kinetic vs. thermodynamic pathways .
  • Molecular dynamics simulations : Predict solubility and aggregation behavior in solvents like ethyl acetate or THF, as applied in similar ester derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar compounds: How to address them?

  • Example : A related compound (Methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate) achieved 92% yield , while another spirocyclic derivative showed only 28% .
  • Resolution : Optimize stoichiometry (e.g., 1.2 eq of electrophile) and use phase-transfer catalysts to improve efficiency in sterically hindered reactions .

Q. Conflicting solvent recommendations for Boc protection: DMF vs. THF?

  • Evidence : DMF accelerates Boc protection due to its high polarity , but THF minimizes ester hydrolysis .
  • Guidance : Use DMF for rapid reactions at RT, but switch to THF if ester stability is a concern .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.